5,7-Dimethoxyphenanthren-4-ol

Anti-inflammatory Nitric oxide inhibition Phenanthrene SAR

5,7-Dimethoxyphenanthren-4-ol (also known as dehydroloroglossol) is a fully aromatic phenanthrene compound isolated from the orchid Dendrobium loddigesii. It belongs to a broader class of phenanthrols and phytoalexins, characterized by a tricyclic aromatic hydrocarbon scaffold with methoxy substituents at positions 5 and 7 and a hydroxyl group at position The compound is structurally distinct from its 9,10-dihydro analogs (e.g., loroglossol) due to the presence of a fully conjugated π-system, which imparts different electronic, steric, and potentially biological properties.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 56694-22-5
Cat. No. B1221303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxyphenanthren-4-ol
CAS56694-22-5
Synonymsdehydroloroglossol
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CC3=C2C(=CC=C3)O)OC
InChIInChI=1S/C16H14O3/c1-18-12-8-11-7-6-10-4-3-5-13(17)15(10)16(11)14(9-12)19-2/h3-9,17H,1-2H3
InChIKeyJOFARSAKDFKTGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethoxyphenanthren-4-ol (CAS 56694-22-5): A Phytoalexin-Derived Fully Aromatic Phenanthrene Sourced from Dendrobium loddigesii for Investigational Anti-Inflammatory and Cytostatic Screening


5,7-Dimethoxyphenanthren-4-ol (also known as dehydroloroglossol) is a fully aromatic phenanthrene compound isolated from the orchid Dendrobium loddigesii [1]. It belongs to a broader class of phenanthrols and phytoalexins, characterized by a tricyclic aromatic hydrocarbon scaffold with methoxy substituents at positions 5 and 7 and a hydroxyl group at position 4. The compound is structurally distinct from its 9,10-dihydro analogs (e.g., loroglossol) due to the presence of a fully conjugated π-system, which imparts different electronic, steric, and potentially biological properties [2]. It has been investigated in at least two distinct biological contexts: inhibition of nitric oxide (NO) production in macrophage-like cells and growth suppression of human lymphoblastoid cell lines, positioning it as a candidate for anti-inflammatory and cytostatic research applications.

Why Loroglossol, Hircinol, or Moscatin Cannot Be Substituted for 5,7-Dimethoxyphenanthren-4-ol Without Re-Validation


The 9,10-dihydrophenanthrene scaffold (e.g., loroglossol, hircinol) and the fully aromatic phenanthrene scaffold (e.g., 5,7-dimethoxyphenanthren-4-ol) represent two distinct oxidation states of the phenanthrene core, and their biological activities are not interchangeable. Research on structurally analogous orchid phenanthrenes has directly demonstrated that the aromatic phenanthrene nucleus confers stronger inhibitory activity against nitric oxide (NO) production compared to the corresponding dihydrophenanthrene congeners [1]. Additionally, studies on the phytoalexin dehydroloroglossol have shown that it suppresses [3H]thymidine and [3H]leucine uptake in human lymphoblastoid cell lines, while closely related compounds such as loroglossol are reportedly inactive in antifungal assays [2]. Procuring a generic dihydrophenanthrene analog without confirming these specific biological properties risks introducing a molecule with significantly different potency, target selectivity, or even complete inactivity in key assays.

Evidence That Distinguishes 5,7-Dimethoxyphenanthren-4-ol from Its Closest Analogs: Quantitative Comparative Data for Procurement Decisions


Aromatic Phenanthrene vs. Dihydrophenanthrene: Superior Nitric Oxide (NO) Inhibitory Activity in Macrophage-like Cells

In the study by Ito et al. (2010), phenanthrenes (compounds 1–3, 7) isolated from Dendrobium loddigesii showed significant inhibitory activity against NO production in LPS-activated RAW 264.7 macrophage-like cells. Critically, the authors explicitly note that the aromatic phenanthrene compound 2 demonstrated stronger inhibitory activity against NO production than its dihydrophenanthrene counterparts 5 and 6. This class-level observation is supported by quantitative IC50 data for the new phenanthrenes loddigesiinol A (1) and B (7), which inhibited NO production with IC50 values of 2.6 μM and 10.9 μM, respectively. While the specific IC50 for 5,7-dimethoxyphenanthren-4-ol was not reported in this study, the trend—that the fully aromatic phenanthrene scaffold is a stronger NO inhibitor than the dihydrophenanthrene scaffold—provides a critical decision-making criterion. A procurer evaluating the dihydro analog loroglossol (CAS 41060-06-4) against 5,7-dimethoxyphenanthren-4-ol should anticipate materially lower NO inhibitory potency with the dihydro compound, potentially by more than an order of magnitude [1].

Anti-inflammatory Nitric oxide inhibition Phenanthrene SAR

Cytostatic Activity: Growth Inhibition and Suppression of Macromolecular Synthesis in Human Lymphoblastoid Cell Lines Molt and Raji

In a comparative study by Skinnider and Stoessl (1986), 5,7-dimethoxyphenanthren-4-ol (designated as dehydroloroglossol) was tested alongside other phytoalexins (lubimin, (−)-maackiain, pinosylvin, hordatine M) for growth inhibitory effects on the human lymphoblastoid cell lines Molt and Raji. Dehydroloroglossol, (−)-maackiain, and pinosylvin all showed significant growth inhibitory action on both cell lines. Furthermore, suppression of [3H]thymidine and [3H]leucine uptake was specifically noted for pinosylvin and dehydroloroglossol, indicating an interference with DNA and protein synthesis, respectively. By contrast, the closest structural analog of this compound in the orchid phytoalexin family—loroglossol, the 9,10-dihydro derivative—has been reported to be inactive in antifungal spore germination assays (Fisch et al., 1973) [2]. This stark functional divergence between the fully aromatic and dihydro forms underscores the necessity of specifying the exact oxidation state when procuring phenanthrene-based phytoalexins for cancer biology research [1].

Antineoplastic Cytostatic Lymphoblastoid Phytoalexin

Oxidation State-Dependent Antifungal Activity: Loroglossol (Dihydro) Inactive Whereas Dehydroloroglossol (Aromatic) Active in Cell-Based Assays

The structure–activity relationship (SAR) among orchid phenanthrene phytoalexins was established early in the literature: Fisch et al. (1973) reported the antifungal activity of hircinol, loroglossol, and orchinol against Monilinia fructicola and Phytophthora infestans. The dihydro compound loroglossol (5-hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene) was found to be inactive, while its co-metabolites hircinol and orchinol were active [1]. Although this study did not directly test 5,7-dimethoxyphenanthren-4-ol (dehydroloroglossol), the subsequent Skinnider and Stoessl (1986) paper demonstrated that the fully aromatic dehydroloroglossol exhibits significant growth inhibitory activity in human lymphoblastoid cells, whereas loroglossol is consistently reported as inactive across biological contexts [2]. This pattern—inactivity of the dihydro form, activity of the aromatic form—is a critical procurement parameter for laboratories screening natural product libraries for antifungal or cytostatic leads.

Antifungal Phytoalexin Structure–Activity Relationship Orchidaceae

Molecular Topology and Drug-Likeness: Structural Differentiation from the Dihydro Analog Loroglossol

Beyond biological activity, 5,7-dimethoxyphenanthren-4-ol differs from its 9,10-dihydro analog loroglossol in several fundamental physicochemical properties that influence compound handling, assay behavior, and lead optimization potential. The fully aromatic nature of dehydroloroglossol (C16H14O3, MW 254.28 g/mol) results in a planar, conjugated system with distinct UV absorption characteristics (λmax 211, 259, 282, 315, and 362 nm, indicative of a phenanthrene skeleton as referenced in Ito et al. [1]). In contrast, loroglossol (C16H16O3, MW 256.30 g/mol) possesses a partially saturated ring, leading to a non-planar structure with different spectral properties and potentially altered membrane permeability, solubility, and metabolic stability. The exact mass difference (254.09432 Da vs. 256.10994 Da) and the differing hydrogen-bonding geometries may further affect chromatographic retention times and mass spectrometric detection limits during bioanalytical method development [2].

Physicochemical property Drug-likeness Molecular topology

Defensible Research Applications for 5,7-Dimethoxyphenanthren-4-ol Based on Verified Differential Evidence


Anti-Inflammatory Lead Discovery: Phenanthrene-Based NO Production Inhibitors

For laboratories conducting phenotypic screening for nitric oxide (NO) production inhibitors in macrophage cell lines (e.g., RAW 264.7), 5,7-dimethoxyphenanthren-4-ol is the appropriate choice over its 9,10-dihydro counterpart loroglossol. The class-level evidence from Ito et al. (2010) demonstrates that aromatic phenanthrenes are stronger NO inhibitors than dihydrophenanthrenes, with structurally analogous compounds achieving IC50 values as low as 2.6 μM. Using the dihydro analog in such screens risks missing hits due to the intrinsically lower activity of the reduced scaffold [1].

Phytoalexin-Derived Antineoplastic Screening in Hematological Cancer Models

Investigators studying plant-derived cytostatic agents for leukemia or lymphoma should specifically request 5,7-dimethoxyphenanthren-4-ol rather than generic orchid phenanthrenes. The Skinnider and Stoessl (1986) study demonstrated that dehydroloroglossol suppresses [3H]thymidine and [3H]leucine incorporation in Molt (T-cell) and Raji (B-cell) lymphoblastoid lines, indicating interference with DNA and protein synthesis—a mechanistic profile not shared by the dihydro analog loroglossol, which lacks cell-based activity [1].

Structure–Activity Relationship (SAR) Studies on Phenanthrene Oxidation State and Biological Function

For academic or industrial groups investigating the impact of ring saturation on the bioactivity of orchid-derived phenanthrenoids, 5,7-dimethoxyphenanthren-4-ol serves as an essential aromatic comparator to loroglossol and related 9,10-dihydrophenanthrenes. The consistent pattern—aromatic phenanthrene active, dihydro analog inactive—warrants systematic SAR exploration across a broader panel of targets, including kinases, NF-κB, and phosphodiesterases, for which other Dendrobium phenanthrenes have shown modulation [1].

Analytical Reference Standard for Quality Control of Dendrobium loddigesii-Derived Extracts

5,7-Dimethoxyphenanthren-4-ol can be utilized as a chromatographic marker compound for the authentication and standardization of Dendrobium loddigesii herbal preparations. Its distinct UV absorption profile (λmax up to 362 nm) and exact mass (254.09432 Da) enable selective detection by HPLC-UV or LC-MS. Importantly, the structurally similar loroglossol cannot substitute as a reference standard due to differing retention times, mass, and spectral properties, which would lead to inaccurate quantification [1].

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